

Application Note: Spectrophotometric Determination of Arsenic with Silver Diethyldithiocarbamate

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Compound of Interest

Compound Name: Silver diethyldithiocarbamate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **silver diethyldithiocarbamate** (SDDC) method is a well-established and reliable colorimetric technique for the quantitative determination of low levels of arsenic in various samples, including water, industrial wastes, and biological materials.[1][2][3] The principle of this method is based on the conversion of arsenic in a sample to its volatile hydride form, arsine (AsH_3), which is then reacted with a solution of SDDC in an organic solvent to produce a stable red-colored complex.[2][4] The intensity of this color, which is directly proportional to the arsenic concentration, is measured using a spectrophotometer.[5]

The core chemical process involves two main stages:

- **Reduction:** Inorganic arsenic in the sample is reduced to gaseous arsine (AsH_3). This is typically achieved in an acidic medium using a reducing agent like zinc.[2][6] For the determination of total arsenic (both inorganic and organic forms), a preliminary digestion step with strong acids is required to decompose organic arsenicals.[4]
- **Complexation and Detection:** The generated arsine gas is bubbled through a solution containing **silver diethyldithiocarbamate**, usually in pyridine or chloroform.[4][7] The arsine

reacts with the SDDC to form a soluble, red-colored colloidal complex, which exhibits a maximum absorbance at approximately 535 nm.[1][4]

Experimental Protocols

Apparatus and Reagents

Apparatus:

- Arsine generator, scrubber, and absorber assembly (must be airtight during operation).[2][4]
- Spectrophotometer suitable for use in the visible range (~535 nm).[4]
- Standard laboratory glassware (volumetric flasks, pipettes, beakers).
- Hot plate for digestion.

Reagents:

- **Silver Diethyldithiocarbamate (SDDC) Solution:** Dissolve 1.0 g of $\text{AgS}_2\text{CN}(\text{C}_2\text{H}_5)_2$ in 200 mL of pyridine. Store in a light-protected bottle. This solution is stable for approximately two weeks.[8] Caution: Pyridine is toxic and has a strong, unpleasant odor. Handle in a fume hood. An alternative is to use 1-ephedrine in chloroform.[2][5]
- Hydrochloric Acid (HCl): Concentrated, analytical grade.
- Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of deionized water. Store in a brown bottle.
- Stannous Chloride (SnCl_2) Solution: Dissolve 40 g of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in 100 mL of concentrated HCl.[8]
- Lead Acetate Solution: Dissolve 10 g of lead acetate in 100 mL of deionized water. Use this to impregnate glass wool for the scrubber.[4]
- Zinc: Granular, 20-30 mesh, low in arsenic.
- Arsenic Standard Solutions:

- Stock Solution (1.00 mg/mL): Dissolve 1.320 g of dried arsenic trioxide (As_2O_3) in 10 mL of 1M NaOH and dilute to 1000 mL with deionized water.[4]
- Intermediate and Working Standards: Prepare by diluting the stock solution to desired concentrations (e.g., 10.0 $\mu\text{g/mL}$ and 1.0 $\mu\text{g/mL}$).[4]

Sample Preparation (Total Arsenic)

For samples containing organic arsenic compounds or for analysis of total arsenic, a digestion step is mandatory.[4]

- Pipette a suitable volume of the sample (containing < 20 $\mu\text{g As}$) into the generator flask.[4]
- Add 7 mL of 9M H_2SO_4 and 5 mL of concentrated HNO_3 . [4]
- Heat the sample on a hot plate, evaporating the solution to fumes of sulfur trioxide to decompose organic matter.[4]
- Cool the flask and add a small amount of deionized water before proceeding to the analysis step.

Note: For determining only inorganic arsenic, this digestion step should be omitted.[4]

Arsine Generation and Measurement Procedure

- Setup: Place a sample aliquot (digested or undigested, containing 1-20 μg of As) into the arsine generator flask and dilute to approximately 100 mL with deionized water.[4] Prepare a blank and a series of standards in the same manner.[4]
- Pre-reduction: To each flask, add 2 mL of the 15% KI solution and 2 mL of the SnCl_2 solution. Swirl gently and allow the solution to stand for at least 15 minutes to ensure the reduction of As(V) to As(III).[4][8]
- Apparatus Assembly: While the pre-reduction is occurring, impregnate a small amount of glass wool with the lead acetate solution and place it in the scrubber tube. This will remove any hydrogen sulfide that may be generated.[4]
- Pipette 5.0 mL of the SDDC-pyridine solution into the absorber tube.[8]

- **Arsine Generation:** Add 6 g of granular zinc to the generator flask and immediately connect the scrubber and absorber assembly, ensuring the system is airtight.[\[2\]](#)[\[4\]](#)
- **Reaction:** Allow the reaction to proceed for at least 30 minutes to ensure all arsine is evolved and transferred to the absorber.[\[4\]](#) Gentle warming of the generator flask near the end of the period can aid in releasing all the gas.[\[4\]](#)
- **Measurement:** Disconnect the absorber tube and carefully pour the SDDC solution into a spectrophotometer cuvette. Measure the absorbance at 535 nm against the reagent blank.[\[4\]](#) The color is not permanent, so measurements should be taken without unnecessary delay.[\[4\]](#)
- **Calibration:** Plot a calibration curve of absorbance versus arsenic concentration (μg) from the prepared standards. Determine the arsenic concentration in the sample from this curve.

Data Presentation

The following table summarizes the key quantitative parameters of the SDDC method for arsenic determination.

Parameter	Value	Reference(s)
Wavelength of Max. Absorbance (λ_{max})	535 - 540 nm	[1] , [4] , [8]
Applicable Concentration Range	5 - 200 $\mu\text{g/L}$	[4]
Method Detection Limit (MDL)	~ 5 $\mu\text{g/L}$	[3]
Arsine Evolution Time	30 minutes	[4]
Pre-reduction Time	15 minutes	[8]
Sample Volume (Typical)	100 mL	[4]
SDDC Reagent Volume	5.0 mL	[8]

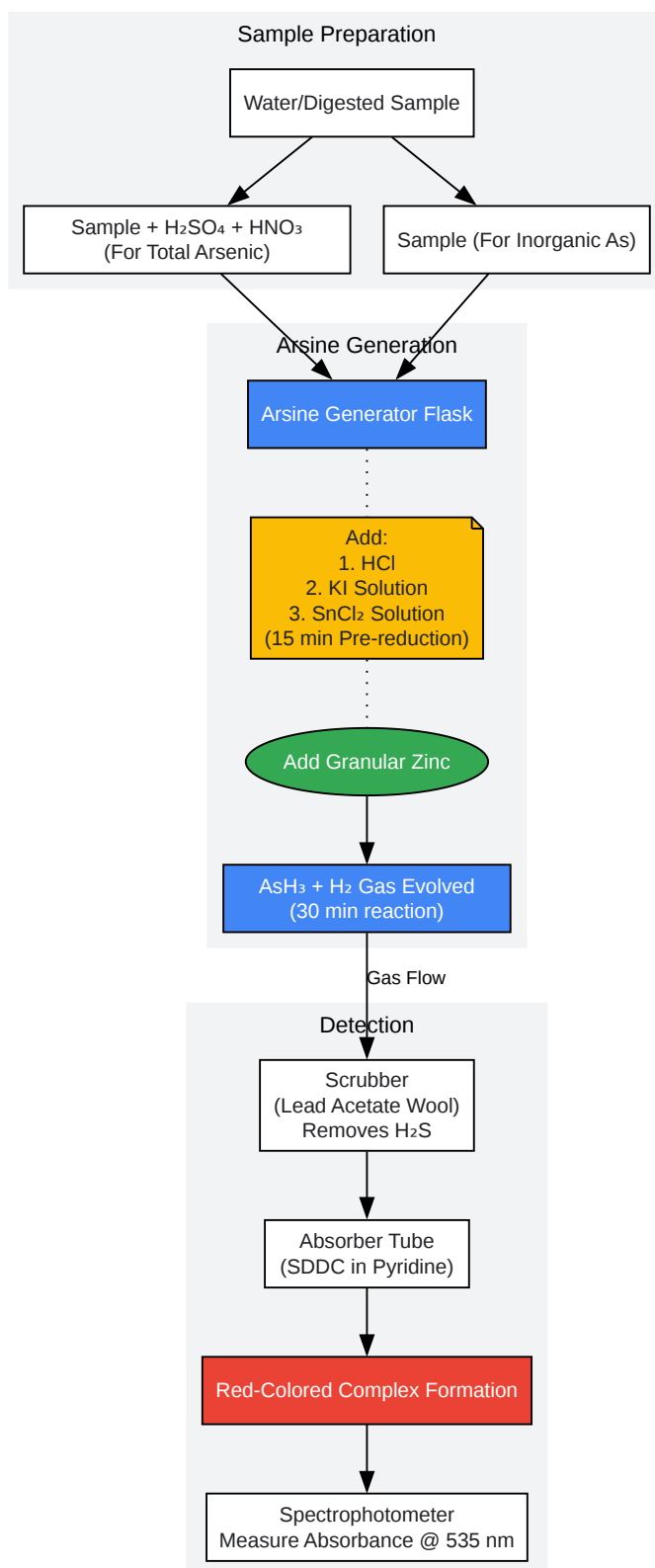
Interferences

Several ions can interfere with this method:

- Antimony and Germanium: These elements can form volatile hydrides (stibine and germane) under the same conditions as arsenic. Stibine, in particular, reacts with SDDC to form a red complex with a λ_{max} at 510 nm, leading to positive interference.[\[9\]](#)
- Heavy Metals: High concentrations of metals such as chromium, cobalt, copper, mercury, molybdenum, and nickel can interfere with the generation of arsine by the zinc in the generator flask.[\[1\]](#)[\[2\]](#)
- Sulfides: Hydrogen sulfide (H_2S) can interfere but is effectively removed by the lead acetate scrubber.[\[2\]](#)[\[4\]](#)
- Nitric Acid: Residual nitric acid from the digestion step can act as an oxidizing agent and prevent the complete reduction of arsenic, causing a negative interference.[\[2\]](#)[\[5\]](#) It is crucial to evaporate the sample to fumes of SO_3 to remove all HNO_3 .[\[4\]](#)

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the spectrophotometric determination of arsenic using the **silver diethyldithiocarbamate** method.



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Caption: Experimental workflow for arsenic determination by the SDDC method.

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